1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid
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Overview
Description
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that combines a cyclohexane ring with a phenylpropanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 3-phenylpropanoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of cyclohexane-1-methanol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: A simpler analog without the phenylpropanamido group.
3-Phenylpropanoic acid: Lacks the cyclohexane ring structure.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the phenylpropanamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
652172-67-3 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
1-(3-phenylpropanoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(10-9-13-7-3-1-4-8-13)17-16(15(19)20)11-5-2-6-12-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)(H,19,20) |
InChI Key |
IGPIOJORLRWBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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